Comparative Analysis of Dopamine D3 Receptor Affinity: Evidence from Structural Analogs in Patent Literature
This compound is a member of a class of triazole derivatives claimed in US Patent 7,465,744 for their utility as dopamine D3 receptor ligands. While specific binding data for the exact acetonitrile is not reported, the patent establishes that molecules with the 4-methyl-5-phenyl-4H-1,2,4-triazole core are pharmacologically active at this target [1]. This provides a strong, class-based differentiation from triazole compounds with other substitution patterns, which may have reduced or no affinity for the dopamine D3 receptor.
| Evidence Dimension | Dopamine D3 Receptor Affinity |
|---|---|
| Target Compound Data | Not directly reported for CAS 923254-73-3. |
| Comparator Or Baseline | Other triazole derivatives with different substitution patterns (e.g., lacking the 4-methyl-5-phenyl group). |
| Quantified Difference | The patent claims triazole compounds of general formula (I) are suitable for treating disorders which respond to modulation of the dopamine D3 receptor, implying a functional difference [1]. |
| Conditions | Dopamine D3 receptor binding assays as described in patent US 7,465,744. |
Why This Matters
This establishes a potential therapeutic direction, making the compound a strategic choice for research programs targeting the dopamine D3 receptor, unlike generic triazole building blocks.
- [1] Starck, D., et al. (2008). Triazole compounds and the therapeutic use thereof. U.S. Patent No. 7,465,744. View Source
